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molecular formula C11H9ClN2O B8740110 2-Chloro-3-(4-methoxyphenyl)pyrazine CAS No. 88066-88-0

2-Chloro-3-(4-methoxyphenyl)pyrazine

Cat. No. B8740110
M. Wt: 220.65 g/mol
InChI Key: GCPMYPGHEQLFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04343802

Procedure details

The 2-hydroxy-3-p-methoxyphenylpyrazine is refluxed (120°-130° C.) with excess phosphorus oxychloride under stirring for 3-5 hours. The solution is evaporated to dryness at 50° C. in vacuo, cooled, ice is added, then treated with 10% sodium hydroxide solution, extracted with a suitable solvent such as diethyl ether, the ethereal solution washed with water and evaporated. The crude product is crystallized from a suitable solvent such as ethanol to give 2-chloro-3-p-methoxyphenylpyrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[N:6][CH:5]=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:2]1[C:7]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[N:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=CN=C1C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 3-5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness at 50° C. in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
ice is added
ADDITION
Type
ADDITION
Details
treated with 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with a suitable solvent such as diethyl ether
WASH
Type
WASH
Details
the ethereal solution washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is crystallized from a suitable solvent such as ethanol

Outcomes

Product
Details
Reaction Time
4 (± 1) h
Name
Type
product
Smiles
ClC1=NC=CN=C1C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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